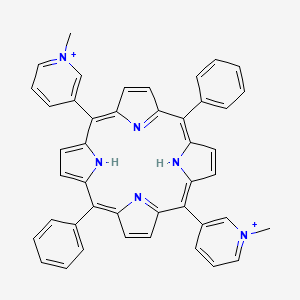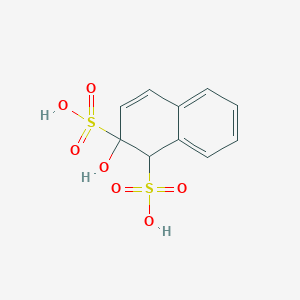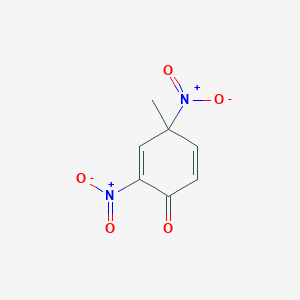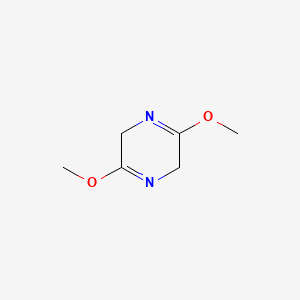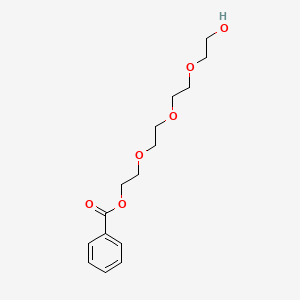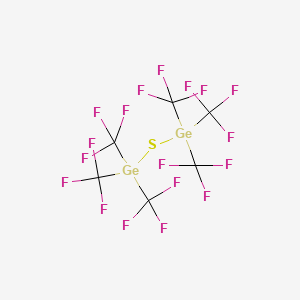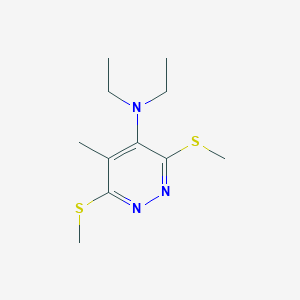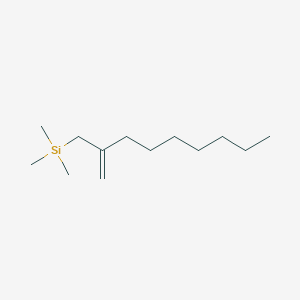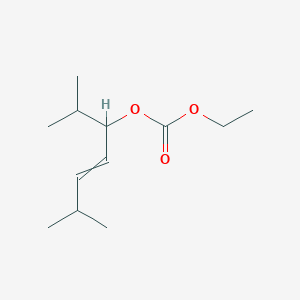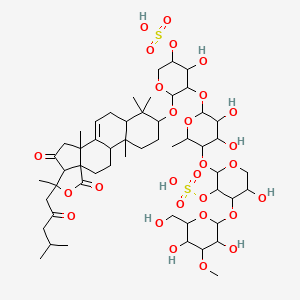![molecular formula C22H22O2Se B14294938 1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene CAS No. 113488-13-4](/img/structure/B14294938.png)
1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene is an organic compound that features a unique structure incorporating selenium
Vorbereitungsmethoden
The synthesis of 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene typically involves the reaction of 2-methoxyphenyl selenocyanate with 1,1’-dibromo-2,2’-dimethoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in materials science and catalysis.
Wirkmechanismus
The mechanism by which 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene exerts its effects is primarily related to its selenium content. Selenium can participate in redox reactions, influencing various biological pathways. The compound may interact with molecular targets such as enzymes and proteins, modulating their activity through redox mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene include:
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)thio]ethane-1,1-diyl}dibenzene: This compound contains sulfur instead of selenium and exhibits different reactivity and biological properties.
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)tellanyl]ethane-1,1-diyl}dibenzene: This compound contains tellurium, which has distinct chemical and biological characteristics compared to selenium.
The uniqueness of 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene lies in its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or tellurium analogs.
Eigenschaften
CAS-Nummer |
113488-13-4 |
|---|---|
Molekularformel |
C22H22O2Se |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methoxy-2,2-diphenylethyl)selanylbenzene |
InChI |
InChI=1S/C22H22O2Se/c1-23-20-15-9-10-16-21(20)25-17-22(24-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
WSCZQPFRIKPNBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[Se]CC(C2=CC=CC=C2)(C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
